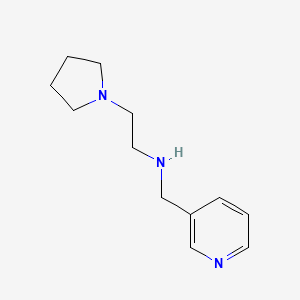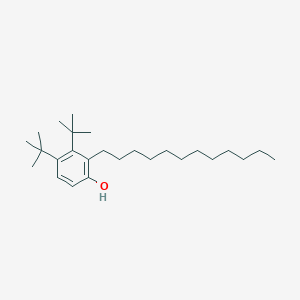
3,4-DI-Tert-butyl-2-dodecylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DI-Tert-butyl-2-dodecylphenol: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups and a dodecyl chain attached to a phenol ring. This compound is often used in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DI-Tert-butyl-2-dodecylphenol typically involves the alkylation of phenol with tert-butyl and dodecyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same Friedel-Crafts alkylation but with optimized parameters to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 3,4-DI-Tert-butyl-2-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and dodecyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation conditions with appropriate catalysts.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
科学的研究の応用
Chemistry: 3,4-DI-Tert-butyl-2-dodecylphenol is used as a stabilizer in polymer chemistry to prevent degradation of plastics and rubbers. It is also employed as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its antioxidant properties. It helps in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications, including the development of drugs to combat oxidative stress-related diseases.
Industry: Industrially, this compound is used as an additive in lubricants and fuels to enhance their stability and performance.
作用機序
The primary mechanism of action of 3,4-DI-Tert-butyl-2-dodecylphenol is its ability to act as an antioxidant. It scavenges free radicals and prevents the oxidation of other molecules. The phenolic group donates a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical. This process interrupts the chain reaction of lipid peroxidation, thereby protecting cells and materials from oxidative damage.
類似化合物との比較
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of BHT with similar antioxidant properties.
Uniqueness: 3,4-DI-Tert-butyl-2-dodecylphenol is unique due to its combination of tert-butyl and dodecyl groups, which provide both steric hindrance and hydrophobic properties. This makes it particularly effective in stabilizing hydrophobic environments, such as in polymers and lubricants, where other antioxidants may not be as effective.
特性
CAS番号 |
1983145-17-0 |
|---|---|
分子式 |
C26H46O |
分子量 |
374.6 g/mol |
IUPAC名 |
3,4-ditert-butyl-2-dodecylphenol |
InChI |
InChI=1S/C26H46O/c1-8-9-10-11-12-13-14-15-16-17-18-21-23(27)20-19-22(25(2,3)4)24(21)26(5,6)7/h19-20,27H,8-18H2,1-7H3 |
InChIキー |
NCLOCTQVALZMOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1C(C)(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


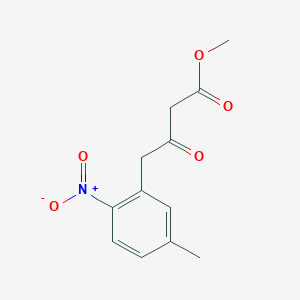
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
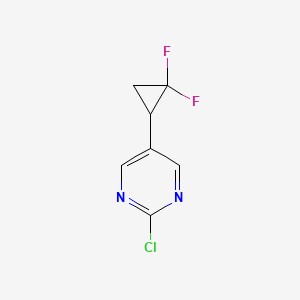
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

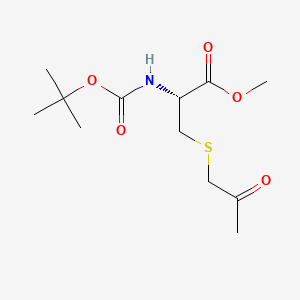
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
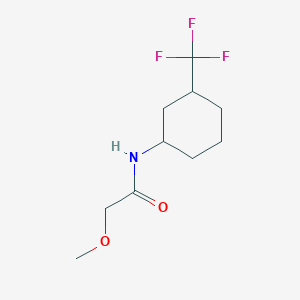


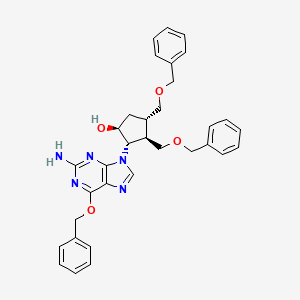
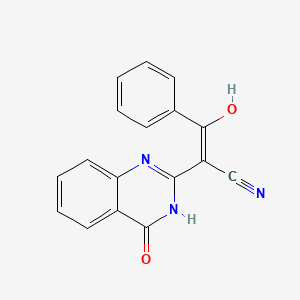
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
